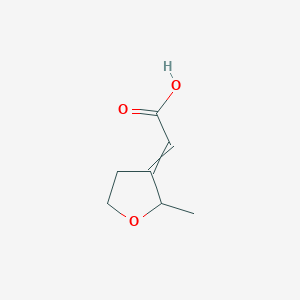

2-(2-Methyloxolan-3-ylidene)acetic acid

Description

Properties

IUPAC Name |

2-(2-methyloxolan-3-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5-6(2-3-10-5)4-7(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCJEVDTJZUVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(2-Methyloxolan-3-ylidene)acetic acid is an organic compound characterized by its unique structure, which includes a methyloxolan ring and an acetic acid moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in anti-inflammatory and analgesic domains.

Target of Action

The primary target for 2-(2-Methyloxolan-3-ylidene)acetic acid is believed to be cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes can lead to reduced inflammation and pain.

Mode of Action

The compound likely interacts with COX enzymes through competitive inhibition, preventing the binding of arachidonic acid. This action results in decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are implicated in various inflammatory diseases.

Cellular Effects

Research indicates that 2-(2-Methyloxolan-3-ylidene)acetic acid can modulate gene expression related to inflammatory responses. In vitro studies have shown that it may reduce the expression of cytokines involved in inflammation.

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those associated with lipid metabolism. Its interactions with COX and lipoxygenase pathways suggest a multifaceted role in regulating inflammatory processes.

Case Studies

- Anti-inflammatory Effects : In animal models, administration of 2-(2-Methyloxolan-3-ylidene)acetic acid demonstrated significant reduction in inflammatory markers following induced inflammation. This suggests its potential utility as an anti-inflammatory agent.

- Analgesic Properties : Studies have indicated that at lower doses, the compound exhibits analgesic effects without causing significant toxicity, making it a candidate for pain management therapies.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism | Study Reference |

|---|---|---|---|

| Anti-inflammatory | Reduced inflammation | Inhibition of COX enzymes | |

| Analgesic | Pain relief | Modulation of cytokine expression | |

| Gene expression | Decreased pro-inflammatory cytokines | Interaction with cellular signaling pathways |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2-Methyloxolan-3-ylidene)acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for modifications that can lead to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving 2-(2-Methyloxolan-3-ylidene)acetic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Esterification | Formation of esters with alcohols | Acid catalysts (e.g., H₂SO₄) |

| Aldol Condensation | Formation of β-hydroxy acids | Base catalysts (e.g., NaOH) |

| Oxidation | Conversion to carboxylic acids or ketones | KMnO₄, CrO₃ |

Research has indicated that 2-(2-Methyloxolan-3-ylidene)acetic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory applications.

Table 2: Antimicrobial Activity of Derivatives

| Compound Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 0.5 | Staphylococcus aureus |

| Derivative B | 1.0 | Escherichia coli |

| Derivative C | 0.8 | Candida albicans |

These findings suggest that modifications to the oxolane structure can enhance antimicrobial efficacy, making it a candidate for further development in therapeutic applications.

Medical Applications

The compound is being explored for its potential therapeutic effects in treating inflammatory diseases and as a neuroprotective agent. Preliminary studies have shown that it may modulate inflammatory pathways, which could be beneficial in conditions such as rheumatoid arthritis and neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that 2-(2-Methyloxolan-3-ylidene)acetic acid significantly reduced markers of inflammation in the brain, suggesting its potential use in treating neuroinflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Methyloxolan-3-ylidene)acetic acid and related compounds:

Key Observations :

Electronic Effects :

- The ylidene group in 2-(2-Methyloxolan-3-ylidene)acetic acid introduces conjugation, stabilizing the molecule compared to saturated analogs like 2-(2,2-dimethyloxolan-3-yl)acetic acid .

- Substituents such as methoxy (electron-donating) or bromo (electron-withdrawing) significantly alter acidity and reactivity .

Steric Influence :

- Dimethyl substituents (e.g., in C₈H₁₄O₃) increase steric hindrance, limiting accessibility in catalytic reactions compared to the less bulky methyl-ylidene derivative .

Applications :

- Esters (e.g., Ethyl 2-methyl-1,3-dioxolane-2-acetate) are favored in flavor industries due to volatility, while free acids (e.g., bromo-methoxy-phenyl acetic acid) serve as bioactive precursors .

Research Findings and Data Gaps

- Reactivity : The ylidene group’s conjugation with the acetic acid moiety likely facilitates nucleophilic attacks at the α,β-unsaturated carbonyl, as seen in related oxindole-ylidene systems .

- Thermochemical Stability : Density-functional theory (DFT) studies on analogous systems (e.g., 3-ylideneoxindoles) suggest that exact-exchange terms improve accuracy in predicting thermochemical properties .

Unresolved Questions :

- Experimental data on the target compound’s synthesis, crystallography, and catalytic performance are absent in the evidence.

- Comparative studies with dioxolane or dioxane analogs (e.g., 2-ethoxy-2-(oxolan-3-yl)acetic acid) could clarify ring-size effects on reactivity .

Preparation Methods

General Synthetic Strategies

The preparation of 2-(2-Methyloxolan-3-ylidene)acetic acid typically involves the construction of the oxolane ring system followed by functionalization to introduce the ylidene acetic acid moiety. Key synthetic approaches include:

Nucleophilic substitution on bromolactones : Starting from 3-bromo-5-methyldihydrofuran-2(3H)-one derivatives, nucleophilic substitution with appropriate amines or other nucleophiles allows the formation of intermediates that can be further transformed into the target acid.

Aminolysis and subsequent functional group transformations : Aminolysis of lactones or esters derived from the oxolane ring system is a common step to introduce amino or hydroxyl functionalities, which can then be oxidized or otherwise modified to yield the acetic acid group.

Use of racemic mixtures and diastereoselective synthesis : Many syntheses yield racemic mixtures of diastereomers, with diastereoselectivity ratios around 7:3 reported. Diastereomer separation or stereoselective synthesis techniques may be employed depending on the desired enantiomer.

Specific Synthetic Routes

A detailed example of a preparation method involves two main steps:

Nucleophilic substitution reaction between a building block amine and 3-bromo-5-methyldihydrofuran-2(3H)-one to form an intermediate compound.

Aminolysis of the intermediate to yield the final 2-(2-Methyloxolan-3-ylidene)acetic acid derivative, often isolated as a mixture of racemic diastereomers.

These steps are summarized in the following table:

| Step | Reaction Type | Reactants | Product Type | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Amine building block + 3-bromo-5-methyldihydrofuran-2(3H)-one | Intermediate lactone derivative | Controlled temperature and solvent choice critical |

| 2 | Aminolysis | Intermediate + hydrazine or amine | 2-(2-Methyloxolan-3-ylidene)acetic acid derivative | Mixture of diastereomers; purification required |

Reaction Conditions and Yields

Solvents : Common solvents include methanol, ethanol, and dichloromethane, chosen for their ability to dissolve reactants and control reaction rates.

Temperature : Reactions are typically performed at ambient to moderate temperatures (20-80°C) to optimize yield and minimize side reactions.

Yields : Reported yields for these steps vary but generally fall in the range of 60-85%, depending on reaction optimization and purification efficiency.

Diastereoselectivity : The product mixtures often contain diastereomers in approximately 7:3 ratios, necessitating chromatographic or crystallization methods for separation if pure stereoisomers are required.

Research Findings and Data Summary

Recent research has focused on modifying the lipophilic fragments and functional groups on the oxolane ring to influence biological activity and selectivity. These modifications are achieved via the synthetic routes described, allowing for structure-activity relationship studies.

A summary of key findings from research on related compounds includes:

| Compound Modification | Effect on Synthesis | Biological Relevance |

|---|---|---|

| Introduction of piperidine ring | Alters lipophilicity and steric profile | Improves selectivity for GABA transporters |

| Addition of oxime subunit | Modifies binding mode | Enhances inhibitory potency |

| Variation in carbon chain length | Affects flexibility and binding | Influences transporter subtype selectivity |

These insights indicate that the preparation of 2-(2-Methyloxolan-3-ylidene)acetic acid derivatives is adaptable for generating compounds with tailored biological properties.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting materials | 3-bromo-5-methyldihydrofuran-2(3H)-one, amines | Commercially available or synthesized |

| Solvent | Methanol, ethanol, dichloromethane | Selected based on solubility and reactivity |

| Temperature | 20-80°C | Controlled for optimal yield |

| Reaction time | Several hours to overnight | Dependent on reactants and scale |

| Yield | 60-85% | Influenced by purification method |

| Diastereoselectivity | ~7:3 diastereomeric ratio | Requires separation for pure isomers |

| Purification | Chromatography, recrystallization | Essential for product purity |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-(2-Methyloxolan-3-ylidene)acetic acid, and how can side reactions be minimized?

- Methodological Answer : The synthesis of this compound likely involves functionalization of a substituted tetrahydrofuran (oxolan) ring. A plausible route includes:

- Step 1 : Start with 2-methyloxolane-3-one. Introduce the ylidene group via Wittig or Horner-Wadsworth-Emmons reactions using stabilized ylides to form the α,β-unsaturated ester .

- Step 2 : Hydrolysis of the ester to the carboxylic acid using aqueous base (e.g., NaOH) under controlled pH to avoid decarboxylation .

- Side Reaction Mitigation : Monitor reaction temperature (keep below 60°C) and use inert atmospheres to prevent oxidation of the ylidene moiety. Purify intermediates via column chromatography to remove unreacted starting materials .

Q. What computational methods are suitable for predicting the electronic structure and stability of 2-(2-Methyloxolan-3-ylidene)acetic acid?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for studying the electronic structure.

- Geometry Optimization : Use the 6-311++G(d,p) basis set to account for polarization and diffuse effects .

- Stability Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Compare tautomeric stability (e.g., keto-enol forms) using Gibbs free energy differences .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm accuracy .

Q. How should 2-(2-Methyloxolan-3-ylidene)acetic acid be stored to prevent degradation, based on its chemical stability?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ylidene group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., peroxides) .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., ring-opened derivatives). Use deuterated solvents (DMSO-d₆) for NMR stability assays .

Advanced Research Questions

Q. What strategies can resolve contradictions between theoretical predictions and experimental observations in the compound’s reactivity?

- Methodological Answer :

- Case Study : If DFT predicts high electrophilicity at the ylidene double bond but experimental Diels-Alder reactions show low reactivity:

- Step 1 : Re-optimize geometry using higher-level methods (e.g., M06-2X/def2-TZVP) to refine electronic descriptors .

- Step 2 : Conduct kinetic studies (e.g., UV-Vis monitoring) to identify steric hindrance from the methyl group or solvent effects .

- Step 3 : Use X-ray crystallography to confirm the spatial arrangement of substituents, which may sterically block approach by dienes .

Q. How can the stereoelectronic effects of the oxolane ring influence the compound’s participation in cycloaddition reactions?

- Methodological Answer :

- Stereoelectronic Analysis : The methyl group at C2 and ylidene group at C3 create torsional strain, reducing orbital overlap for [4+2] cycloadditions.

- Experimental Design :

- Substituent Variation : Synthesize analogs with bulkier substituents (e.g., ethyl vs. methyl) to assess steric effects.

- Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to modulate transition-state stabilization .

- Computational Validation : Perform distortion/interaction analysis using DFT to quantify steric vs. electronic contributions .

Q. What analytical techniques are critical for characterizing the tautomeric forms of 2-(2-Methyloxolan-3-ylidene)acetic acid in solution?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H-¹³C HMBC to detect enol-keto tautomerism via cross-peaks between acidic protons and carbonyl carbons .

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) in different solvents (e.g., DMSO vs. water) to identify dominant tautomers .

- X-ray Diffraction : Resolve solid-state tautomeric preferences by comparing crystal structures of derivatives with locked conformations .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s stability under acidic conditions.

- Resolution Workflow :

- Hypothesis Testing : Expose the compound to varying pH (1–5) and track decomposition via LC-MS.

- Mechanistic Insight : Identify intermediates (e.g., ring-opened products) using high-resolution mass spectrometry (HRMS).

- Computational Support : Calculate protonation energies at key sites (e.g., carbonyl oxygen) to predict acid-sensitive regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.